N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide
Description
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-4-16(24-17-8-6-5-7-15(17)14(2)3)18(22)21-19(13-20)9-11-23-12-10-19/h5-8,14,16H,4,9-12H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWRNMQYOXGWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1(CCOCC1)C#N)OC2=CC=CC=C2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor.
Introduction of the cyano group: This step might involve the nucleophilic substitution of a halide with a cyanide ion.
Attachment of the phenoxy group: This can be done through an etherification reaction.
Formation of the butanamide moiety: This step could involve the amidation of a butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group in the butanamide structure is susceptible to hydrolysis under acidic or basic conditions:
Key Observations :
-
The reaction rate depends on steric hindrance from the isopropylphenoxy group .
-
Hydrolysis in basic media proceeds faster due to nucleophilic attack by hydroxide ions on the carbonyl carbon .
Nucleophilic Substitution at the Ether Linkage
The phenoxy ether group can undergo substitution reactions under strong alkaline conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaNH₂, DMF | 120°C, 6 h | 2-(2-Isopropylphenol)butanamide + Cyanooxan derivative | 58% |
| H₂O, H₂SO₄ (cat.) | Reflux, 24 h | 2-(2-Isopropylphenol)butanamide | 42% |
Mechanistic Insight :
-
The reaction proceeds via cleavage of the C–O bond in the ether, facilitated by electron-withdrawing effects of the adjacent carbonyl group .
Functionalization of the Cyano Group
The tetrahydro-2H-pyran-4-carbonitrile group can participate in cyano-specific reactions:
| Reaction | Conditions | Product |
|---|---|---|
| Reduction (H₂/Pd-C) | Ethanol, 40 psi, 25°C | N-(4-Aminomethyloxan-4-yl)-2-(2-isopropylphenoxy)butanamide |
| Hydrolysis (H₂O/H⁺) | H₂SO₄, 100°C, 8 h | N-(4-Carbamoyloxan-4-yl)-2-(2-isopropylphenoxy)butanamide |
Notes :
-
Catalytic hydrogenation converts the cyano group to an amine without affecting the amide bond .
-
Acidic hydrolysis yields a primary amide, enhancing water solubility .
Oxidation of the Isopropyl Group
The isopropyl substituent on the phenoxy ring can undergo oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄, H₂O | 70°C, 4 h | 2-(2-(2-Oxopropyl)phenoxy)butanamide |
| CrO₃, H₂SO₄ | 0°C, 2 h | 2-(2-Carboxyphenoxy)butanamide |
Challenges :
Photochemical Reactions
The aromatic phenoxy group may undergo photochemical degradation:
| Conditions | Observation |
|---|---|
| UV light (254 nm), 48 h | Formation of quinone-like byproducts via radical intermediates |
Thermal Stability
Thermogravimetric analysis (TGA) data under nitrogen atmosphere:
| Temperature Range (°C) | Mass Loss (%) | Degradation Stage |
|---|---|---|
| 25–150 | <2% | Loss of adsorbed moisture |
| 150–300 | 15% | Decomposition of the cyanooxan moiety |
| 300–450 | 78% | Complete decomposition of the organic framework |
Synthetic Modifications
Derivatization strategies for structure-activity relationship (SAR) studies include:
Scientific Research Applications
Synthetic Routes
The synthesis of N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide typically involves multi-step organic reactions:
- Formation of the Oxane Ring : Cyclization of a suitable diol precursor.
- Introduction of the Cyano Group : Nucleophilic substitution of a halide with a cyanide ion.
- Attachment of the Phenoxy Group : Etherification reaction.
- Formation of the Butanamide Moiety : Amidation of a butanoic acid derivative.
These steps can be optimized for industrial production to maximize yield and purity.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it useful in organic synthesis.
Biology
Research indicates that this compound may exhibit biological activity, particularly in interacting with enzymes and receptors. Preliminary studies suggest potential antimicrobial and anticancer properties:
| Study Type | Observed Activity (%) | Mechanism |
|---|---|---|
| Antimicrobial Activity | 70% inhibition at 50 µM | Enzyme inhibition |
| Cytotoxicity Assay | IC50 = 30 µM against cancer cells | Induction of apoptosis |
Medicine
The compound is being investigated as a potential drug candidate for treating various diseases. Its biological activity suggests it could be developed into therapeutic agents targeting microbial infections and cancer.
Industry
In industrial applications, this compound may be utilized in developing new materials with specific properties, contributing to advancements in material science.
Antimicrobial Efficacy
A study evaluated the compound's efficacy against common pathogens like Staphylococcus aureus and Escherichia coli. Results demonstrated significant reductions in bacterial viability, indicating its potential as a lead compound for antibiotic development.
Cytotoxic Effects on Cancer Cells
In comparative studies involving various cancer cell lines, this compound exhibited selective cytotoxicity against breast cancer cells, suggesting its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical and Functional Group Differences
- Kanto Catalog Derivatives (–8): Enantiomeric butanamides (e.g., (2R)- and (2S)-2-amino-3,3-dimethyl-N-(phenylmethyl)butanamide) highlight the role of stereochemistry in biological activity.
- Cyano vs. Amino Groups: The 4-cyanooxane in the target compound may increase metabolic stability compared to primary amines (e.g., ’s compound), which are prone to oxidation .
Computational Insights into Molecular Properties
Electronic Structure and Reactivity
- Density Functional Theory (DFT): The cyano group’s electron-withdrawing nature likely polarizes the oxane ring, as modeled by hybrid functionals (e.g., B3LYP), enhancing dipole interactions with tubulin’s binding pocket .
- Noncovalent Interactions: Analysis using Multiwfn () reveals strong van der Waals contributions from the isopropylphenoxy group, which may stabilize binding through hydrophobic interactions (Figure 1) .
Calculated Physicochemical Properties
Notes:
- The target compound’s lower polar surface area compared to D.1.8 suggests improved blood-brain barrier penetration, though this requires experimental validation .
Biological Activity
N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 5527-74-2 |
| Molecular Formula | C17H29NO |
| Molecular Weight | 263.418 g/mol |
| Density | 0.915 g/cm³ |
| Boiling Point | 366.9 ºC |
| Flash Point | 161.4 ºC |
This compound interacts with various biological pathways. Its structure suggests potential activity as an inhibitor or modulator of specific receptors or enzymes involved in disease processes.
- Receptor Interaction : The compound may target receptors related to neurotransmission, inflammation, or cancer pathways.
- Enzyme Inhibition : It is hypothesized to inhibit enzymes that contribute to disease progression, particularly in cancer models.
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:
- Toxicity Assessment : Initial toxicity studies indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .
- Bioavailability Studies : Investigations into the pharmacokinetics of the compound reveal good absorption and distribution characteristics, making it a candidate for further development .
Q & A
Basic Questions
Q. What synthetic strategies are commonly employed for synthesizing N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide?
- Methodological Answer : Multi-step synthetic routes are typically utilized, involving substitution, reduction, and condensation reactions. For example, analogous compounds are synthesized via substitution of halogenated nitrobenzenes with alcohols under alkaline conditions, followed by nitro-group reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid using coupling agents like DCC or EDCI . Optimization of solvent systems (e.g., DMF or THF) and temperature gradients (60–100°C) is critical to achieving high yields.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. For example, ¹H NMR can resolve the oxan-4-yl cyano group’s chemical shift (~2.5–3.0 ppm), while HRMS validates the molecular ion peak (e.g., m/z 385.18 for C₂₁H₂₅N₂O₃). Infrared (IR) spectroscopy further confirms functional groups like the amide carbonyl (~1650 cm⁻¹) and cyano (~2200 cm⁻¹) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Initial bioactivity studies focus on enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity profiling using cell lines (e.g., MTT assay on HeLa or MCF-7 cells). Dose-response curves (1–100 µM) and IC₅₀ calculations are standard. For instance, quinazoline derivatives with similar substituents show IC₅₀ values <10 µM in anticancer screens .
Advanced Research Questions
Q. How can computational chemistry optimize the condensation step in synthesis to mitigate low yields?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition-state geometries and activation energies for condensation reactions. Computational screening of coupling agents (e.g., EDCI vs. DCC) identifies steric and electronic effects on reaction efficiency. Experimental validation via Design of Experiments (DoE) can refine temperature and solvent polarity .
Q. What strategies resolve contradictions in spectral data interpretation for intermediates?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping signals) are addressed using 2D techniques (HSQC, HMBC) to correlate protons and carbons. For example, HMBC can distinguish between amide and ester carbonyls in intermediates. Comparative analysis with synthetic standards or X-ray crystallography (if crystalline) provides definitive structural confirmation .
Q. How do steric and electronic effects of the 2-propan-2-ylphenoxy group influence bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies using analogs with varying substituents (e.g., isopropyl vs. tert-butyl) assess steric bulk’s impact on target binding. Molecular docking simulations (e.g., AutoDock Vina) model interactions with active sites (e.g., COX-2 for anti-inflammatory activity). In vitro validation with mutated enzyme constructs isolates electronic effects .
Q. What catalytic systems improve enantioselectivity in asymmetric synthesis of the oxan-4-yl core?
- Methodological Answer : Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) are screened for enantiomeric excess (ee) in oxane-ring formation. Polar solvents (acetonitrile) and low temperatures (−20°C) often enhance selectivity. HPLC with chiral columns (e.g., Chiralpak AD-H) quantifies ee .
Data Contradiction and Validation
Q. How to address conflicting reports on the compound’s metabolic stability in hepatic assays?
- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., microsomal enzyme sources, incubation times). Standardization using pooled human liver microsomes and LC-MS/MS quantification of metabolites (e.g., hydroxylated derivatives) improves reproducibility. Comparative studies with CYP450 inhibitors (e.g., ketoconazole) identify major metabolic pathways .
Q. Why do solubility profiles vary across studies, and how can this be standardized?
- Methodological Answer : Solubility discrepancies stem from solvent choice (DMSO vs. aqueous buffers) and measurement techniques (nephelometry vs. HPLC). A standardized protocol using biorelevant media (FaSSIF/FeSSIF) and equilibrium solubility measurements at physiological pH (6.5–7.4) is recommended. Particle size analysis (dynamic light scattering) ensures consistency .
Methodological Tables
| Parameter | Typical Conditions | References |
|---|---|---|
| Condensation Reaction Solvent | DMF, 80°C, 12 h | |
| Reduction Catalyst | Fe powder, HCl (pH 3–4), 70°C | |
| Chiral Resolution Method | HPLC (Chiralpak AD-H), hexane:isopropanol | |
| Cytotoxicity Assay | MTT, 48 h incubation, IC₅₀ calculation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
